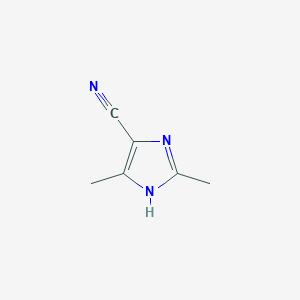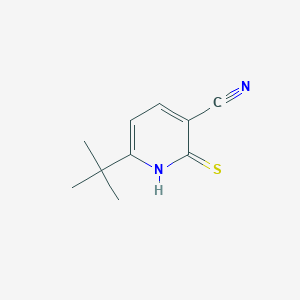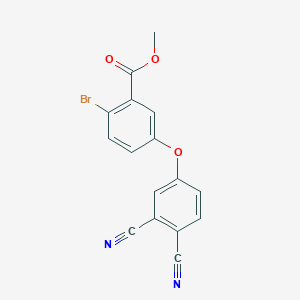
2,5-dimethyl-1H-imidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazoles, including this compound, often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings .
Applications De Recherche Scientifique
2,5-Dimethyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1H-imidazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylimidazole: Another imidazole derivative with similar structural features but different substitution patterns.
1H-Imidazole-1-carbonitrile,2,3-dihydro-4,5-dimethyl-2-oxo: A related compound with additional functional groups that confer different chemical properties.
Uniqueness
The presence of the nitrile group at the 4-position and the methyl groups at the 2 and 5 positions make it distinct from other imidazole derivatives .
Propriétés
Formule moléculaire |
C6H7N3 |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
2,5-dimethyl-1H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-4-6(3-7)9-5(2)8-4/h1-2H3,(H,8,9) |
Clé InChI |
VFMPTSXJYHLYPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)



![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)

![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)


